N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)
Brand Name: Vulcanchem
CAS No.: 321694-20-6
VCID: VC5485698
InChI: InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC
Molecular Formula: C24H22N2O6S2
Molecular Weight: 498.57

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

CAS No.: 321694-20-6

Cat. No.: VC5485698

Molecular Formula: C24H22N2O6S2

Molecular Weight: 498.57

* For research use only. Not for human or veterinary use.

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) - 321694-20-6

Specification

CAS No. 321694-20-6
Molecular Formula C24H22N2O6S2
Molecular Weight 498.57
IUPAC Name 4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3
Standard InChI Key XLLVCULLOGKYOO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) is systematically named 4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide . Its IUPAC name reflects the naphthalene core (positions 1 and 4) bonded to two sulfonamide groups, each further substituted with a 4-methoxyphenyl moiety. The compound’s SMILES notation, COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC\text{COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC}, provides a detailed representation of its connectivity .

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is limited, structural analogs such as N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide exhibit dihedral angles between aromatic rings exceeding 80°, suggesting significant steric hindrance and non-planar conformations . Computational models predict similar behavior for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide), with the sulfonamide groups adopting orthogonal orientations relative to the naphthalene plane .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight498.57 g/mol
XLogP3-AA4.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar Surface Area128 Ų

Synthesis and Purification Strategies

Synthetic Pathways

The title compound is synthesized via a two-step sulfonylation reaction. A representative method involves refluxing 1,4-diaminonaphthalene with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. Alternatively, phosphorous oxychloride (POCl3\text{POCl}_3) has been employed as a condensing agent for analogous sulfonamide formations, as demonstrated in the synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide .

Physicochemical and Computational Properties

Solubility and Stability

Experimental solubility data remain undocumented, but computational models predict limited aqueous solubility (<1 mg/mL) due to the compound’s high logP value (4.2) . Stability under acidic or basic conditions is inferred from the robust sulfonamide linkages, which resist hydrolysis under mild conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(S=O)\nu(\text{S=O}) at ~1150–1350 cm1^{-1} and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}.

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals for methoxy groups appear as singlets near δ 3.8 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .

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